molecular formula C20H38N4O6S2 B12600460 N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine CAS No. 651044-12-1

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine

Cat. No.: B12600460
CAS No.: 651044-12-1
M. Wt: 494.7 g/mol
InChI Key: NBQYZILHVQOZTA-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound characterized by its unique structure, which includes two piperidine rings and two butane-1-sulfonyl groups attached to an ethane-1,2-diimine backbone

Properties

CAS No.

651044-12-1

Molecular Formula

C20H38N4O6S2

Molecular Weight

494.7 g/mol

IUPAC Name

[[2-butylsulfonyloxyimino-1,2-di(piperidin-1-yl)ethylidene]amino] butane-1-sulfonate

InChI

InChI=1S/C20H38N4O6S2/c1-3-5-17-31(25,26)29-21-19(23-13-9-7-10-14-23)20(24-15-11-8-12-16-24)22-30-32(27,28)18-6-4-2/h3-18H2,1-2H3

InChI Key

NBQYZILHVQOZTA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)N1CCCCC1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine has several scientific research applications:

Mechanism of Action

The mechanism by which N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated piperidine derivatives and ethane-1,2-diimine-based molecules. Examples include:

  • N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
  • This compound

Uniqueness

What sets N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .

Biological Activity

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a diimine structure with sulfonyl and piperidine moieties, which are known to influence its biological interactions. The chemical formula is C18H30N4O4S2C_{18}H_{30}N_4O_4S_2, indicating the presence of multiple functional groups that may contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : Compounds containing piperidine rings have shown significant antibacterial properties. For instance, derivatives of piperidine have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Similar sulfonyl derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, certain piperidine-based compounds have been reported to induce apoptosis in leukemia cells by activating caspase pathways .
  • Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties. Studies show that related compounds can inhibit acetylcholinesterase (AChE), which is crucial in neuropharmacology .

Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong
AnticancerHL-60 leukemia cellsInduced apoptosis
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
CytotoxicityVarious cancer cell linesHigh activity

Case Studies

  • Anticancer Study : A study involving piperidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against colon cancer cell lines. The mechanism involved DNA fragmentation and activation of apoptotic pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against multiple bacterial strains. Results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

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